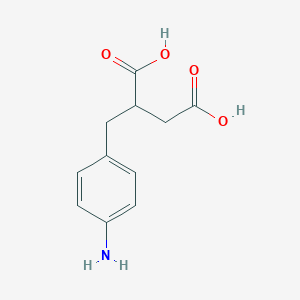

4-アミノベンジルコハク酸

説明

4-Aminobenzylsuccinic acid is a chemical compound with potential relevance in the fields of organic chemistry and material science due to its unique structure and functional groups. While direct studies on 4-Aminobenzylsuccinic acid are limited, insights can be gained from research on structurally related compounds and their synthesis, chemical reactions, molecular structure, and properties.

Synthesis Analysis

The synthesis of compounds structurally related to 4-Aminobenzylsuccinic acid often involves complex organic reactions. For instance, compounds with a 4-hydroxybenzyl unit have been synthesized from the rhizomes of Gastrodia elata Blume, demonstrating the use of natural products as starting points for chemical synthesis (Qing-lan Guo et al., 2015). Another approach involves the use of 4-aminobenzoic acid in the promotion of hydrogen bonding in crystallization processes, indicating its utility in forming co-crystals with substituted aromatic compounds (Graham Smith et al., 1997).

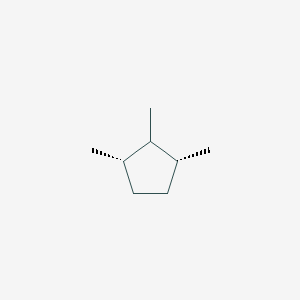

Molecular Structure Analysis

Molecular structure analysis, particularly through vibrational spectroscopy and X-ray diffraction, is critical for understanding the configuration and conformation of compounds. For example, the structures of various amino acid derivatives have been determined by spectroscopic methods, providing insights into their molecular architecture and potential applications (Qing-lan Guo et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-Aminobenzylsuccinic acid or related compounds can lead to various products, depending on the conditions. The cleavage of 4-Nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide solution is an example of a specific reaction pathway, showcasing the potential for generating azoxybenzene and azobenzene derivatives through intramolecular redox reactions (B. Boduszek et al., 1998).

Physical Properties Analysis

The physical properties of compounds like 4-Aminobenzylsuccinic acid, including solubility, melting point, and crystal structure, are often determined through experimental methods such as thermal analysis and solubility tests. For instance, the study on the synthesis, characterization, thermal stability, and band gap of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid provides valuable information on the thermal behavior and semiconductor properties of the synthesized oligomers (I. Kaya et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are central to understanding how 4-Aminobenzylsuccinic acid and similar compounds interact in various chemical environments. Research on the acid-catalyzed cyclization of 2,3-dibenzylidenesuccinates highlights synthetic routes to specific products, emphasizing the importance of understanding the chemical properties for synthesizing targeted compounds (P. Datta et al., 2001).

科学的研究の応用

抗菌特性

4-アミノベンジルコハク酸はセルロース繊維の改質に使用されており、抗菌性セルロース系材料が生成されています . 改質されたセルロース繊維は、S. aureusおよびE. coliに対して優れた抗菌活性を示し、阻害率はそれぞれ99.6%および99.0%を超えました . これは、医療や食品包装などの関連する用途で使用するのに有利な材料になります .

バイオセンサーの開発

この化合物は、生体分子の固定化のための電気化学的に機能化されたプラットフォームの開発に使用されてきました . これらのプラットフォームは、プリン塩基(アデニンとグアニン)の固定化と直接検出について調査されてきました . これらのプラットフォームは、DDKペプチドの固定化についても評価され、抗菌活性と生物学的認識は、相補的(リン脂質1-パルミトイル-2-オレオイルホスファチジルコリン-POPC)および非相補的(リン脂質POPC+コレステロール)標的を使用して確認されました .

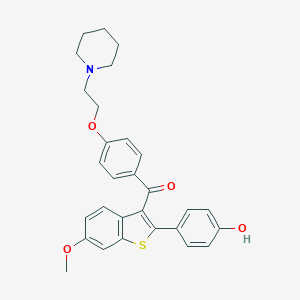

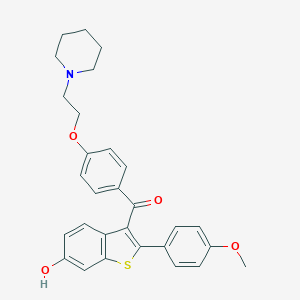

製薬用途

4-アミノベンジルコハク酸とその誘導体は、さまざまな生物活性を示してきました . 製薬研究では、サリチルアルデヒドなどのさまざまな芳香族アルデヒドと組み合わせて、潜在的な治療用途を持つ新しい化合物が作られています .

将来の方向性

While specific future directions for “4-Aminobenzylsuccinic acid” are not mentioned in the available literature, research into similar compounds is ongoing. For instance, there is interest in the development of protease-activated prodrugs, which could potentially involve compounds like "4-Aminobenzylsuccinic acid" . Additionally, DNAzyme-based biosensors represent another area of active research that could potentially involve similar compounds .

特性

IUPAC Name |

2-[(4-aminophenyl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEYHPQQWPDLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977010 | |

| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61445-53-2, 75043-31-1 | |

| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61445-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4-aminophenyl)methyl]butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

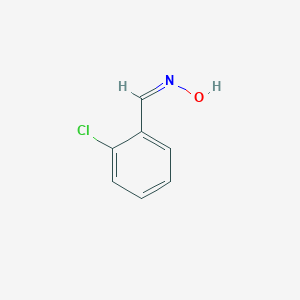

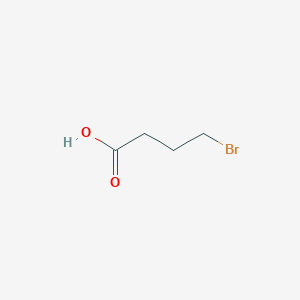

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

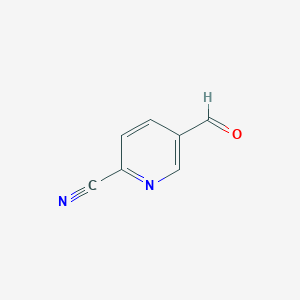

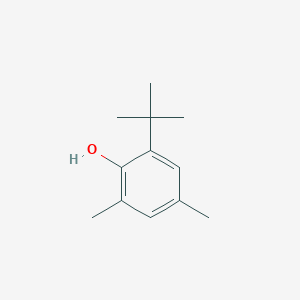

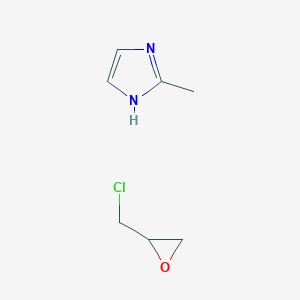

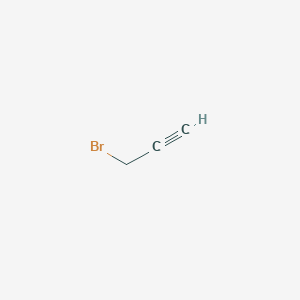

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)